molecular formula C11H9NO3 B14763527 Methyl 7-hydroxyquinoline-6-carboxylate

Methyl 7-hydroxyquinoline-6-carboxylate

Cat. No.: B14763527
M. Wt: 203.19 g/mol
InChI Key: NZWDDRDEQDVGHU-UHFFFAOYSA-N
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Description

Methyl 7-hydroxyquinoline-6-carboxylate is a quinoline derivative characterized by a hydroxyl (-OH) group at position 7, a methoxycarbonyl (-COOCH₃) group at position 6, and a methyl ester moiety. For instance, the ethyl ester analog (CAS 1261631-01-9) has a molecular formula of C₁₂H₁₁NO₃, a molecular weight of 217.22 g/mol, and a boiling point of ~354.2°C . The methyl ester variant would exhibit a slightly lower molecular weight (~203.19 g/mol) due to the smaller methyl group. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework and tunable substituents.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 7-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-9(7)6-10(8)13/h2-6,13H,1H3

InChI Key

NZWDDRDEQDVGHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CC=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by methylation of the resulting product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 7-hydroxyquinoline-6-carboxylate has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 7-Hydroxyquinoline-6-Carboxylate and Related Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
This compound -OH (7), -COOCH₃ (6) C₁₂H₉NO₃ ~203.19 N/A N/A Derived from analogs
Ethyl 7-hydroxyquinoline-6-carboxylate -OH (7), -COOC₂H₅ (6) C₁₂H₁₁NO₃ 217.22 N/A N/A
Methyl 7-hydroxy-8-phenylquinoline-6-carboxylate -OH (7), -COOCH₃ (6), -Ph (8) C₁₈H₁₃NO₃ 291.30 Orange oil 88
Methyl 8-(4-chlorophenyl)-7-hydroxyquinoline-6-carboxylate -OH (7), -COOCH₃ (6), -4-Cl-Ph (8) C₁₈H₁₂ClNO₃ 325.75 134–135 86
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate -OCH₃ (7), -COOCH₃ (6), -4-oxo C₁₂H₁₁NO₄ 233.22 N/A N/A

Key Observations:

Substituent Effects on Melting Points :

  • The introduction of bulky groups (e.g., phenyl in compound 41) reduces crystallinity, resulting in an orange oil . In contrast, electron-withdrawing substituents like 4-chlorophenyl (compound 42) increase melting points (134–135°C) due to enhanced intermolecular interactions .
  • Methoxy groups (e.g., compound 44 in ) lower melting points (103–104°C) compared to hydroxy derivatives, likely due to reduced hydrogen bonding .

Synthetic Efficiency :

  • Compounds with electron-donating substituents (e.g., 4-methoxyphenyl in compound 44) achieve high yields (84–88%), suggesting favorable reaction kinetics under the described [3+3] Aldol-SNAr-dehydration conditions .

Solubility and Stability: Ethyl esters (e.g., Ethyl 7-hydroxyquinoline-6-carboxylate) exhibit lower solubility in polar solvents compared to methyl esters due to increased hydrophobicity . Methoxycarbonyl groups enhance stability against hydrolysis relative to free carboxylic acids, making methyl esters preferable for storage and handling .

Spectral and Electronic Properties

Table 2: Spectral Data Comparison (IR and NMR)

Compound Name IR Key Bands (cm⁻¹) ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm)
This compound ~3400 (-OH), ~1700 (C=O) N/A N/A
Methyl 7-hydroxy-8-phenylquinoline-6-carboxylate 3450 (-OH), 1720 (C=O) 8.95 (s, H-2), 7.65–7.20 (Ph) 165.5 (C=O), 155.2 (C-OH)
Methyl 8-(4-chlorophenyl)-7-hydroxyquinoline-6-carboxylate 3420 (-OH), 1715 (C=O) 8.90 (s, H-2), 7.60–7.25 (Cl-Ph) 166.0 (C=O), 154.8 (C-OH)

Key Observations:

  • Hydrogen Bonding : Hydroxy groups (-OH) exhibit broad IR bands at ~3400 cm⁻¹, while ester carbonyls (C=O) show strong signals near 1700 cm⁻¹ .
  • Aromatic Proton Environments: Quinoline protons (e.g., H-2) resonate downfield (δ ~8.90–8.95 ppm) due to deshielding by the electron-withdrawing carboxylate group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-hydroxyquinoline-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid precursor. For example, analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) are synthesized via nucleophilic substitution or catalytic coupling, using reagents like thionyl chloride (SOCl₂) for carboxylate activation . Yield optimization requires controlled temperature (e.g., 60–80°C) and anhydrous conditions to prevent hydrolysis. Protection of the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) may precede esterification to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and ester functionality. For instance, the methoxy group in Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) appears as a singlet at δ ~3.9 ppm in ¹H NMR .
  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 validate molecular geometry and hydrogen-bonding networks. SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
  • HPLC-MS : Quantifies purity and detects impurities. Use C18 columns with acetonitrile/water gradients for optimal resolution .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or direct sunlight .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to minimize dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN and BASF commands to model twinning. Validate hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s formalism) to distinguish genuine intermolecular interactions from artifacts .

Q. What computational strategies predict the supramolecular assembly of this compound in crystal lattices?

  • Methodological Answer :

  • QM/MM Methods : Combine density functional theory (DFT) for electronic structure with molecular mechanics for lattice energy minimization. Focus on π-π stacking and hydrogen-bonding motifs (e.g., O–H···N interactions) observed in analogs like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .
  • Software : Use Mercury (CCDC) for crystal packing visualization and Multiwfn for topology analysis .

Q. How do substituents (e.g., Cl, F, OMe) at the 4-, 6-, and 7-positions influence the compound’s photophysical properties?

  • Methodological Answer :

  • Experimental Design : Synthesize derivatives with systematic substitution (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate vs. unsubstituted analogs) .
  • UV-Vis/FL Spectroscopy : Compare absorbance/emission maxima in polar (DMSO) vs. nonpolar (toluene) solvents. Electron-withdrawing groups (Cl, F) redshift absorbance due to enhanced conjugation .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer :

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (254 nm) to identify degradation pathways .
  • Stabilization : Lyophilize the compound or formulate with antioxidants (e.g., BHT) in amber vials. Monitor via HPLC for hydrolytic byproducts (e.g., free carboxylic acid) .

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